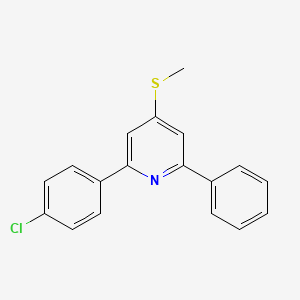
5-Amino-6-sulfanylpyrimidine-2,4(1H,3H)-dithione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-6-sulfanylpyrimidine-2,4(1H,3H)-dithione is a heterocyclic compound containing sulfur and nitrogen atoms. It is part of the pyrimidine family, which is known for its significance in various biological and chemical processes. This compound’s unique structure allows it to participate in diverse chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-sulfanylpyrimidine-2,4(1H,3H)-dithione typically involves the reaction of appropriate starting materials under controlled conditions. One common method might include the cyclization of a precursor molecule containing amino and thiol groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s formation.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions using optimized conditions to maximize yield and purity. The process could include steps such as purification, crystallization, and quality control to meet industry standards.
化学反应分析
Types of Reactions
5-Amino-6-sulfanylpyrimidine-2,4(1H,3H)-dithione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form disulfide bonds or other oxidized derivatives.
Reduction: Reduction reactions might convert it into different thiol-containing compounds.
Substitution: The amino and thiol groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific pH levels, temperatures, and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield disulfides, while substitution reactions could produce various substituted pyrimidine derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its potential use in drug development and treatment of diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 5-Amino-6-sulfanylpyrimidine-2,4(1H,3H)-dithione exerts its effects involves interactions with specific molecular targets. These targets might include enzymes, receptors, or other proteins. The pathways involved could be related to its ability to form disulfide bonds, participate in redox reactions, or act as a nucleophile in substitution reactions.
相似化合物的比较
Similar Compounds
6-Aminothiouracil: Another sulfur-containing pyrimidine derivative.
2-Thiouracil: Known for its use in various chemical and biological studies.
4-Thiouracil: Studied for its unique chemical properties and applications.
Uniqueness
5-Amino-6-sulfanylpyrimidine-2,4(1H,3H)-dithione’s uniqueness lies in its specific combination of amino and thiol groups, allowing it to participate in a wide range of chemical reactions and applications. Its structure provides distinct reactivity compared to other similar compounds.
属性
CAS 编号 |
124773-21-3 |
|---|---|
分子式 |
C4H5N3S3 |
分子量 |
191.3 g/mol |
IUPAC 名称 |
5-amino-6-sulfanyl-1H-pyrimidine-2,4-dithione |
InChI |
InChI=1S/C4H5N3S3/c5-1-2(8)6-4(10)7-3(1)9/h5H2,(H3,6,7,8,9,10) |
InChI 键 |
PKPUMCRZCVIHLU-UHFFFAOYSA-N |
规范 SMILES |
C1(=C(NC(=S)NC1=S)S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



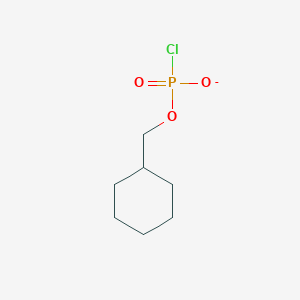

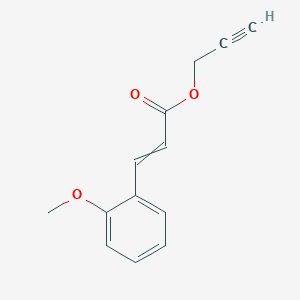
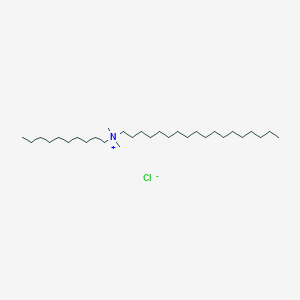
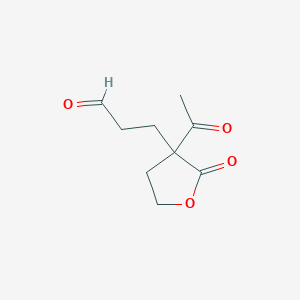
![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)
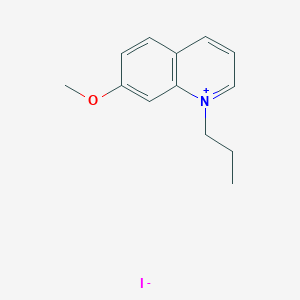
![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
![2-Chloro-4-{(E)-[(4-nitrophenyl)methylidene]amino}phenol](/img/structure/B14304728.png)
![3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene](/img/structure/B14304732.png)
